An In-depth Technical Guide to 3-(Aminomethyl)phenol: Chemical Properties, Structure, and Biological Context
An In-depth Technical Guide to 3-(Aminomethyl)phenol: Chemical Properties, Structure, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for 3-(Aminomethyl)phenol. Additionally, it contextualizes its biological activity as an inhibitor of key signaling kinases, offering a valuable resource for professionals in chemical research and drug development.
Core Chemical and Physical Properties
3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is an organic compound containing both a phenol and an aminomethyl group. Its bifunctional nature makes it a versatile building block in medicinal chemistry and material science.
Data Presentation: Quantitative Properties
| Property | Value | Citation / Note |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid or powder | |
| Melting Point | 167-171 °C | |
| Boiling Point | Data not available; likely decomposes at atmospheric pressure. | For reference, 3-aminophenol boils at 164 °C at 11 mmHg.[3] |
| pKa₁ (Phenolic -OH) | ~9.82 (at 20 °C) | Value for 3-aminophenol, expected to be similar.[4] |
| pKa₂ (Ammonium -NH₃⁺) | ~4.37 (at 20 °C) | Value for 3-aminophenol, expected to be similar.[4] |
| Water Solubility | Quantitative data not readily available. | |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| IUPAC Name | 3-(aminomethyl)phenol | [1] |
| CAS Number | 73604-31-6 | [5][6] |
| SMILES | C1=CC(=CC(=C1)O)CN | [1] |
| InChIKey | JNZYADHPGVZMQK-UHFFFAOYSA-N | [1][2][5] |
Chemical Structure
The chemical structure of 3-(Aminomethyl)phenol consists of a benzene ring substituted with a hydroxyl group and an aminomethyl group at positions 1 and 3, respectively.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of 3-(Aminomethyl)phenol. The protocols provided are based on established chemical literature and represent standard practices for a compound of this class.
Synthesis Protocol: Demethylation of 3-Methoxybenzylamine
A common route for the preparation of 3-(Aminomethyl)phenol (also known as 3-hydroxybenzylamine) is the demethylation of its methoxy precursor, 3-methoxybenzylamine. The following protocol is adapted from patent literature describing this transformation.
Materials:
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3-Methoxybenzylamine
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48% Hydrobromic acid (HBr)
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Sodium hydroxide (NaOH) aqueous solution (e.g., 20-40%)
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Hydrochloric acid (HCl) (e.g., 30%)
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An ether-based solvent (e.g., diethyl ether or methyl tert-butyl ether)
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Ice bath
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Vacuum filtration apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 3-methoxybenzylamine.
-
Acid Addition: Under stirring, slowly add an excess of 48% hydrobromic acid. The molar ratio of HBr to 3-methoxybenzylamine is typically in the range of 3:1 to 4:1.
-
Reflux: Heat the reaction mixture to reflux (approximately 120-125°C) and maintain this temperature for several hours (e.g., 4-6 hours) to ensure complete demethylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the acidic mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This step is performed in an ice bath to manage the exothermic reaction. The resulting aqueous solution is then extracted with an ether solvent to remove any non-phenolic organic impurities.
-
Acidification and Crystallization: The aqueous phase is separated and cooled in an ice water bath. The pH is then carefully adjusted to 9-10 with hydrochloric acid. This brings the zwitterionic compound to its isoelectric point, causing it to precipitate out of the solution.
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Isolation and Drying: The precipitated solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield the final product, 3-(Aminomethyl)phenol.
Analytical Characterization Protocols
This representative isocratic HPLC method is suitable for assessing the purity of 3-(Aminomethyl)phenol and related aminophenol compounds.
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Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
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Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18; 250 x 4.6mm, 5 µm).
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Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent. For example, a phosphate buffer (pH 6.3) and acetonitrile. A typical starting condition could be an isocratic elution with 90:10 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.
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Column Temperature: 25 °C.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a precisely weighed sample of 3-(Aminomethyl)phenol in the mobile phase to a concentration of approximately 0.1-0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Parameters: Standard acquisition parameters for ¹H NMR.
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Expected Signals: Protons on the aromatic ring are expected to appear in the 6.5-7.5 ppm range. The methylene (-CH₂-) protons of the aminomethyl group would typically appear between 3.5 and 4.0 ppm. The chemical shifts of the -OH and -NH₂ protons can be broad and variable, and may exchange with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Instrumentation: A 75 or 100 MHz NMR spectrometer.
-
Parameters: Standard proton-decoupled ¹³C acquisition.
-
Expected Signals: Aromatic carbons are expected in the 110-160 ppm region, with the carbon bearing the hydroxyl group appearing at the higher end of this range. The methylene carbon should appear in the 40-50 ppm range.
-
-
Sample Preparation: As 3-(Aminomethyl)phenol is a solid, the KBr-pellet technique is suitable.[1] Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹.
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Expected Bands:
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O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.
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N-H stretch (primary amine): Two sharp bands in the region of 3300-3500 cm⁻¹.
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C-H stretch (aromatic): Bands just above 3000 cm⁻¹.
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N-H bend (primary amine): A band around 1590-1650 cm⁻¹.
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C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C-O stretch (phenol): A strong band in the 1200-1300 cm⁻¹ region.
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C-N stretch: A band in the 1000-1250 cm⁻¹ region.
-
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is suitable for this polar molecule.
-
Ionization Mode: Positive ion mode is preferred to protonate the basic amino group, forming the [M+H]⁺ ion.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of about 10-100 µg/mL. The solution may be infused directly or injected via an LC system.
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Expected Mass: The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to its monoisotopic mass plus the mass of a proton (123.0684 + 1.0078 ≈ 124.0762).
Biological Activity and Signaling Pathways
3-(Aminomethyl)phenol has been identified as a potent inhibitor of Growth Factor Receptor Kinases (GRKs) and Protein Kinase C (PKC). These kinases are crucial components of intracellular signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
The diagram below illustrates a generalized signal transduction cascade initiated by a growth factor, highlighting the points of inhibition by 3-(Aminomethyl)phenol.
As shown in Figure 2, the binding of a growth factor to its receptor (a Receptor Tyrosine Kinase, RTK, or Growth factor Receptor Kinase, GRK) triggers a downstream cascade. One major branch of this cascade involves the activation of Phospholipase C (PLC), which generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG, in turn, is a key activator of Protein Kinase C (PKC). By inhibiting both the initial receptor kinase and the downstream PKC, 3-(Aminomethyl)phenol can effectively block the propagation of the signal, thereby modulating cellular responses. This dual inhibitory action makes it and its derivatives interesting candidates for further investigation in drug discovery programs targeting hyperproliferative disorders.
References
- 1. 3-(Aminomethyl)phenol | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(aminomethyl)phenol AldrichCPR [sigmaaldrich.com]
- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. 3-(Aminomethyl)phenol | 73604-31-6 [sigmaaldrich.cn]
- 6. scbt.com [scbt.com]
